

Angeloylgomisin H: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin H, a dibenzocyclooctadiene lignan primarily isolated from plants of the Schisandra genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of Angeloylgomisin H, detailed experimental protocols for its isolation and characterization, and an in-depth exploration of its known biological effects, including its anti-inflammatory, neuroprotective, anti-diabetic, and cytotoxic properties. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Angeloylgomisin H was first discovered as a naturally occurring lignan isolated from the fruits and stems of plants belonging to the Schisandra genus, which are widely used in traditional medicine. The primary natural sources of this compound are Schisandra chinensis and Schisandra rubriflora[1].

Table 1: Physicochemical Properties of Angeloylgomisin H



Property	Value	Reference
Molecular Formula	C28H36O8	[2][3]
Molecular Weight	500.58 g/mol	[3]
CAS Number	66056-22-2	[2]
Chemical Class	Dibenzocyclooctadiene Lignan	
Appearance	White powder	
Purity (Commercially available)	>98%	-

Table 2: Occurrence of **Angeloylgomisin H** in Schisandra chinensis

Plant Part	Concentration (mg/100g Dry Weight)	
Fruits	71.6	
Stems	31.4	

Experimental ProtocolsIsolation and Purification

The isolation and purification of **Angeloylgomisin H** from Schisandra species typically involves a multi-step process combining various chromatographic techniques.

2.1.1. Extraction

- Sample Preparation: Air-dried and powdered fruits or stems of Schisandra chinensis or Schisandra rubriflora are used as the starting material.
- Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol or methanol.

2.1.2. Chromatographic Purification



A combination of silica gel column chromatography and high-speed counter-current chromatography (HSCCC) is an effective method for isolating **Angeloylgomisin H**.

- Silica Gel Column Chromatography:
 - The crude extract is subjected to silica gel column chromatography.
 - A gradient elution is typically employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing lignans are pooled.
- High-Speed Counter-Current Chromatography (HSCCC):
 - The enriched lignan fraction from the silica gel column is further purified using HSCCC.
 - A two-phase solvent system is utilized. A common system is n-hexane-ethyl acetatemethanol-water in a specific ratio (e.g., 5:2:5:2, v/v/v/v).
 - The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
 - The sample is injected, and the effluent is monitored by UV detection to collect the peak corresponding to **Angeloylgomisin H**.

Structural Characterization

The structure of the purified **Angeloylgomisin H** is confirmed using spectroscopic methods.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.
 - Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.







 \circ The chemical shifts (δ) and coupling constants (J) provide detailed information about the arrangement of protons and carbons in the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data for **Angeloylgomisin H**



Position	sition ¹³ C NMR (δ, ppm) ¹ H NMR		
1	148.9	-	
2	110.8	6.65 (s)	
3	149.2	-	
4	140.8	-	
4a	125.7	-	
5	36.1	2.58 (m), 2.15 (m)	
6	82.3	4.25 (d, 9.5)	
7	40.1	2.05 (m)	
8	23.5	1.25 (d, 7.0)	
9	13.5	0.95 (d, 7.0)	
10	135.2	-	
11	112.5	6.75 (s)	
12	151.8	-	
13	140.2	-	
13a	123.9	-	
1'	128.1	-	
2'	138.5	6.10 (qq, 7.0, 1.5)	
3'	15.8	1.95 (d, 7.0)	
4'	20.5	1.85 (s)	
OMe-1	56.1	3.85 (s)	
OMe-3	61.1	3.90 (s)	
OMe-12	56.0	3.80 (s)	
OMe-13	61.0	3.95 (s)	



осо	167.5	-	

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activities and Signaling Pathways

Angeloylgomisin H exhibits a range of promising biological activities, which are mediated through various signaling pathways.

Anti-Diabetic Activity via PPAR-y Activation

Angeloylgomisin H has been identified as a peroxisome proliferator-activated receptorgamma (PPAR-γ) agonist[4]. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Experimental Protocol: PPAR-y Transactivation Assay

- Cell Culture: A suitable cell line, such as HEK293T cells, is used.
- Transfection: Cells are co-transfected with a PPAR-y expression vector and a reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.
- Treatment: Transfected cells are treated with varying concentrations of Angeloylgomisin H.
 A known PPAR-y agonist (e.g., rosiglitazone) is used as a positive control.
- Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PPAR-y.





Click to download full resolution via product page

Caption: PPAR-y activation pathway by **Angeloylgomisin H**.

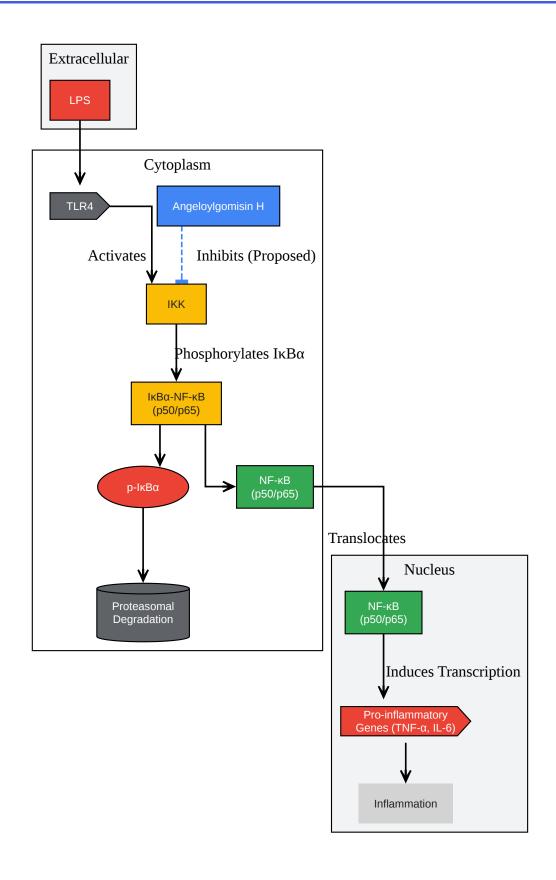
Proposed Anti-Inflammatory Mechanism via NF-κB Inhibition

While direct studies on **Angeloylgomisin H** are limited, many lignans and other phytochemicals exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- kB) signaling pathway. It is plausible that **Angeloylgomisin H** shares this mechanism.

Experimental Protocol: NF-kB Inhibition Assay

- Cell Culture: Macrophage cell lines, such as RAW 264.7, are commonly used.
- Inflammatory Stimulus: Cells are pre-treated with **Angeloylgomisin H** and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate NF-κB.
- Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of the p65 subunit of NF-κB. Inhibition of IκBα degradation and p65 phosphorylation indicates NF-κB pathway inhibition.
- Immunofluorescence: The nuclear translocation of the p65 subunit can be visualized using immunofluorescence microscopy. A reduction in nuclear p65 in **Angeloylgomisin H**-treated cells would confirm NF-kB inhibition.





Click to download full resolution via product page

Caption: Proposed NF-kB inhibition pathway by **Angeloylgomisin H**.



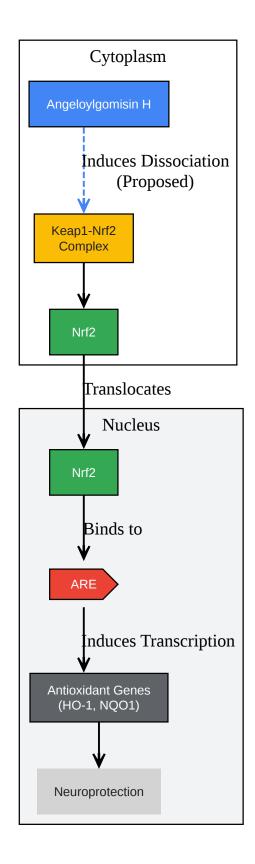
Proposed Neuroprotective Mechanism via Nrf2 Activation

The neuroprotective effects of many natural compounds are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.

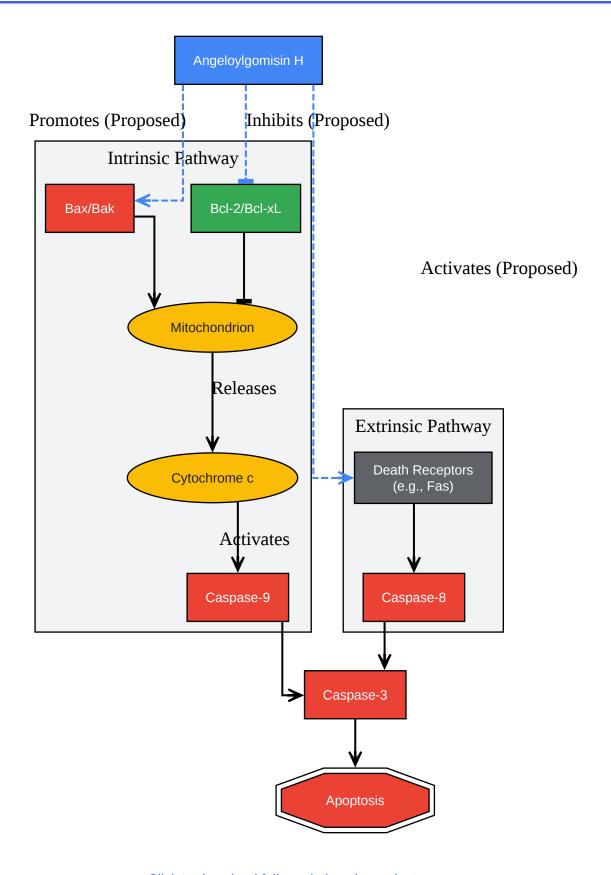
Experimental Protocol: Nrf2 Activation Assay

- Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are used.
- Treatment: Cells are treated with **Angeloylgomisin H** for a specified period.
- Western Blot Analysis: The expression levels of Nrf2 and its downstream target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), are analyzed by Western blotting. An increase in the levels of these proteins indicates Nrf2 pathway activation.
- Immunofluorescence: The nuclear translocation of Nrf2 can be visualized by immunofluorescence staining.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Compound: ANGELOYLGOMISIN H (CHEMBL1092320) ChEMBL [ebi.ac.uk]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Angeloylgomisin H: A Technical Guide to its Discovery, Natural Sources, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590692#angeloylgomisin-h-discovery-and-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com